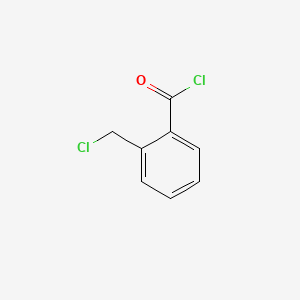

2-(Chloromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFBHYDQGYOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195557 | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-86-1 | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)benzoyl chloride CAS number

An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, makes it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical research. The Chemical Abstracts Service (CAS) number for this compound is 42908-86-1 [1][2][3][4][5].

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 42908-86-1 | [6][1][3] |

| Molecular Formula | C₈H₆Cl₂O | [6][2][4] |

| Molecular Weight | 189.04 g/mol | [6][1][4] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Melting Point | 17 °C | [1][2][4] |

| Boiling Point | 265 °C (lit.) | [2][4] |

| Density | ~1.3 g/cm³ | [1][2][3] |

| Refractive Index | 1.5760 to 1.5800 | [2][3][4] |

| InChI Key | TXZFBHYDQGYOIT-UHFFFAOYSA-N | [6] |

| SMILES | ClCc1ccccc1C(Cl)=O | [6] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and can cause severe skin burns and eye damage[7]. It is also harmful if swallowed and toxic if inhaled.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Inhalation) | GHS06, GHS08 | Danger | H302: Harmful if swallowedH331: Toxic if inhaledH351: Suspected of causing cancer |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of exposure, immediate medical attention is necessary.

Synthesis of this compound

An established method for the synthesis of this compound involves the reaction of 3H-isobenzofuran-1-one with dichlorotriphenylphosphine[8]. The latter is generated in situ from triphenylphosphine and chlorine gas.

Experimental Protocol

Objective: To synthesize this compound from 3H-isobenzofuran-1-one.

Materials:

-

3H-isobenzofuran-1-one

-

Triphenylphosphine

-

Dry, gaseous chlorine

-

Dry dichloromethane (CH₂Cl₂)

-

Ice/salt bath

-

Microwave reactor

-

Standard laboratory glassware for inert atmosphere reactions

-

Vacuum distillation apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve triphenylphosphine in dry dichloromethane.

-

Cool the solution in an ice/salt bath.

-

Bubble dry, gaseous chlorine through the solution to form dichlorotriphenylphosphine in situ.

-

To this mixture, add 3H-isobenzofuran-1-one while maintaining the low temperature.

-

Allow the reaction to proceed until all the starting material is consumed, as monitored by an appropriate technique (e.g., TLC).

-

Once the reaction is complete, evaporate the dichloromethane in vacuo.

-

Transfer the residue to a microwave reactor and irradiate at 400 W for 5 minutes.

-

The crude this compound is then purified by vacuum distillation to yield a colorless oil[8].

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional electrophile, with two reactive centers: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group[8]. This dual reactivity allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

A primary application of this compound is in the synthesis of N-substituted isoindolinones, a class of compounds with recognized biological activities, including anxiolytic, sedative, hypnotic, and muscle relaxant properties[8]. The reaction with primary amines can proceed in a two-step, one-pot manner to yield these heterocyclic systems in high yield[8].

The general reactivity of benzylic chlorides is a cornerstone in drug development. They are frequently used for the alkylation of heterocycles, which are common structural motifs in many drug molecules[9]. Furthermore, their reactivity can be exploited in the synthesis of prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients[9].

Caption: Reaction pathways of this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically relevant scaffolds such as isoindolinones. Its dual electrophilic nature provides a platform for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and drug development.

References

- 1. echemi.com [echemi.com]

- 2. 42908-86-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 42908-86-1 [chemicalbook.com]

- 4. This compound CAS#: 42908-86-1 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pg.gda.pl [pg.gda.pl]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Chloromethyl)benzoyl chloride, a key intermediate in various synthetic applications. The information is presented to support research, development, and safety protocols.

Core Physical and Safety Data

This compound is a bifunctional organic compound, notable for its reactive acyl chloride and benzyl chloride moieties. These features make it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and safety data is provided below.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol [1][2] |

| CAS Number | 42908-86-1[1][2] |

| Appearance | Colorless to light yellow clear liquid[1][3] |

| Melting Point | 17 °C[1][3][4] |

| Boiling Point | 265 °C (lit.)[1][3][4], 135 °C at 14 Torr[5][6] |

| Density | 1.34 g/cm³ at 20°C[1], ~1.3 g/cm³[5][6] |

| Refractive Index | 1.58[1], 1.5760 to 1.5800[3][4] |

| Flash Point | 114 °C[1] |

| Purity | >98.0% (GC)[1] |

Safety Information:

-

Hazard Statements: Causes severe skin burns and eye damage (H314), May be corrosive to metals (H290), Harmful if swallowed (H302), Toxic if inhaled (H331), Suspected of causing cancer (H351).[1][2][5]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water (P303 + P361 + P353). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON CENTER or doctor/physician (P310).[1][7][8]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Melting Point

As this compound has a melting point of 17°C, it can exist as a solid in cooler laboratory environments.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is solid)

Procedure:

-

If the sample is solid, finely powder a small amount using a mortar and pestle.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal disappears (the end of the melting range).[8][9][10]

-

A pure substance will have a sharp melting range of 1-2°C.

Determination of Boiling Point

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Condenser

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

Procedure:

-

Place a small volume of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the liquid.

-

Attach the test tube to a thermometer and place it in the Thiele tube or distillation apparatus, ensuring the thermometer bulb is positioned correctly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[1][2][3]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

Procedure using a Pycnometer (for higher accuracy):

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature (ρ_water) is known.

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Procedure using a Graduated Cylinder and Balance:

-

Weigh a clean, dry graduated cylinder (m_cylinder).

-

Add a known volume (V) of this compound to the graduated cylinder.

-

Weigh the graduated cylinder with the liquid (m_total).

-

The density is calculated as: ρ = (m_total - m_cylinder) / V.[11][12][13]

Logical Relationships: Synthesis of this compound

This compound is a synthetic intermediate and is not known to be directly involved in biological signaling pathways. The following diagram illustrates a common synthetic route to this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vernier.com [vernier.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. athabascau.ca [athabascau.ca]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. chm.uri.edu [chm.uri.edu]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 2-(Chloromethyl)benzoyl chloride: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)benzoyl chloride, a bifunctional reagent of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring two distinct electrophilic centers, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, particularly those with established biological activity. This document details its chemical properties, synthesis, reactivity, and key experimental protocols, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

This compound (α-Chloro-o-toluoyl chloride) is an acyl chloride derivative of benzene carrying a chloromethyl group at the ortho position. This arrangement gives rise to its characteristic dual reactivity.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | α-Chloro-o-toluoyl chloride |

| CAS Number | 42908-86-1[1] |

| Molecular Formula | C₈H₆Cl₂O[1] |

| Molecular Weight | 189.04 g/mol |

| SMILES | ClCc1ccccc1C(Cl)=O |

| InChI Key | TXZFBHYDQGYOIT-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | 17 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Purity | ≥96.0% (GC) | |

Reference Spectroscopic Data of Related Isomers

| Compound | Spectrum Type | Key Shifts / Peaks |

| 2-Chlorobenzoyl chloride | ¹H NMR (CDCl₃) | δ (ppm): 8.08, 7.53, 7.48, 7.42[3] |

| ¹³C NMR | No data available | |

| IR | No data available | |

| 4-(Chloromethyl)benzoyl chloride | ¹H NMR (DMSO-d₆) | δ (ppm): 7.98 (d), 7.58 (d), 4.84 (s)[4] |

| IR (KBr disc) | Characteristic C=O stretch of acyl chloride (~1770 cm⁻¹) |

Synthesis of this compound

A modern and efficient method for synthesizing this compound involves the reaction of 3H-isobenzofuran-1-one (phthalide) with dichlorotriphenylphosphine, followed by microwave irradiation.[5]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis[7]

-

Preparation of Dichlorotriphenylphosphine: A solution of triphenylphosphine in dry dichloromethane (CH₂Cl₂) is chlorinated with dry, gaseous chlorine at 0°C (ice/salt bath) to form dichlorotriphenylphosphine.

-

Reaction: To this solution, 3H-isobenzofuran-1-one is added, and the reaction is carried out under cooling until the substrate is fully consumed (as monitored by TLC).

-

Work-up: The dichloromethane is evaporated in vacuo.

-

Microwave Irradiation: The residue is subjected to microwave irradiation (400 W) for 5 minutes.

-

Purification: The final product, this compound, is isolated from the residue by vacuum distillation as a colorless oil (yield: 66%).

Chemical Reactivity: A Bifunctional Electrophile

The synthetic utility of this compound stems from its two distinct electrophilic sites:

-

Acyl Chloride: The carbonyl carbon is highly electrophilic and readily reacts with nucleophiles (e.g., amines, alcohols) in acylation reactions.

-

Benzylic Chloride: The benzylic carbon is also electrophilic and susceptible to nucleophilic substitution (Sₙ1 or Sₙ2), allowing for alkylation reactions.

This dual reactivity allows for sequential or one-pot reactions to construct complex molecules. A prime example is its reaction with primary amines, which leads to the formation of N-substituted isoindolinones, a scaffold present in numerous biologically active compounds.[5] The reaction proceeds via an initial acylation of the amine to form a stable benzamide intermediate, followed by an intramolecular Sₙ2 reaction where the amide nitrogen attacks the benzylic chloride, displacing the chloride and forming the five-membered lactam ring of the isoindolinone.

Caption: Reaction pathway for the synthesis of N-substituted isoindolinones.

Application in Drug Development: Synthesis of Isoindolinones

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and antihypertensive effects.[5] this compound is a key starting material for accessing this scaffold.

Experimental Protocol: Two-Step, One-Pot Synthesis of N-Phenylisoindolin-1-one[7]

This method demonstrates the controlled, sequential reactivity of the title compound to achieve a high yield of the desired heterocyclic product.

-

Step 1 (Acylation): A solution of this compound in a suitable dry solvent (e.g., dichloromethane) is cooled in an ice bath. Triethylamine (1 eq.) is added, followed by the dropwise addition of aniline (1 eq.). The reaction mixture is stirred at room temperature until the formation of the intermediate, 2-(chloromethyl)-N-phenylbenzamide, is complete.

-

Step 2 (Cyclization): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the reaction mixture. The solution is stirred until the cyclization to N-phenylisoindolin-1-one is complete.

-

Work-up and Purification: The reaction mixture is washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure N-phenylisoindolin-1-one.

Safety and Handling

This compound is a toxic and corrosive chemical. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

GHS Hazard Information

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage.[1] |

| H331 | Toxic if inhaled.[1] |

| H351 | Suspected of causing cancer. |

| P260 | Do not breathe mist/vapours/spray.[1] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its ability to undergo sequential acylation and alkylation reactions makes it an invaluable tool for the synthesis of N-substituted isoindolinones and other complex heterocyclic systems. A thorough understanding of its reactivity and careful handling are essential for leveraging its synthetic potential in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)benzoyl Chloride from Phthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)benzoyl chloride from phthalide. The primary focus of this document is a robust and efficient method utilizing thionyl chloride in the presence of a dual catalytic system comprising boron trifluoride dihydrate and a quaternary ammonium salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, a plausible reaction mechanism, and a summary of quantitative data.

Introduction

This compound is a valuable bifunctional electrophile and a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structure incorporates both a reactive acid chloride and a benzylic chloride, allowing for sequential and selective reactions with different nucleophiles. The synthesis of this compound from readily available phthalide presents an efficient and scalable route. This guide details a one-pot synthesis that proceeds via the ring-opening of the lactone ring of phthalide, followed by chlorination.

Synthesis Pathway Overview

The primary synthetic route discussed herein is the reaction of phthalide with thionyl chloride (SOCl₂). This reaction is effectively catalyzed by a combination of a Lewis acid, boron trifluoride dihydrate (BF₃·2H₂O), and a phase-transfer catalyst, such as benzyltriethylammonium chloride.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on established patent literature, providing a detailed methodology for the synthesis.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Phthalide | C₈H₆O₂ | 134.13 | ≥98% | Starting material |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Reagent and solvent |

| Boron trifluoride dihydrate | BF₃·2H₂O | 103.84 | - | Lewis acid catalyst |

| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ≥98% | Phase-transfer catalyst |

Detailed Synthesis Procedure

Example 1: Synthesis with Boron Trifluoride Dihydrate and Benzyltriethylammonium Chloride

-

Reaction Setup: A stirred vessel equipped with a reflux condenser, a dropping funnel, and a thermometer is charged with 268 g (2.0 mol) of phthalide, 9.45 g (0.06 mol, 3 mol%) of boron trifluoride dihydrate, and 13.5 g (0.06 mol, 3 mol%) of benzyltriethylammonium chloride.

-

Heating: The mixture is heated to 100°C to form a melt.

-

Addition of Thionyl Chloride: To this melt, 310 g (2.6 mol) of thionyl chloride is added dropwise over a period of 5 hours, maintaining the temperature at 100°C.

-

Reaction: The reaction mixture is stirred at 100°C for an additional 10 hours.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Example 2: Alternative Catalytic System

In an alternative procedure, dimethylformamide (DMF) can be used as a catalyst. 134 g (1.0 mol) of phthalide and 0.1 mol% of DMF are dissolved in 119 g (1.0 mol) of thionyl chloride and heated to 160°C under pressure in a stirred autoclave for 8 hours. The product is isolated by fractional distillation.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound.

| Parameter | Value (Example 1) | Value (Example 2) |

| Molar ratio of Phthalide:Thionyl Chloride | 1 : 1.3 | 1 : 1 |

| Catalyst Loading (BF₃·2H₂O) | 3 mol% | - |

| Catalyst Loading (Quaternary Salt) | 3 mol% | - |

| Catalyst Loading (DMF) | - | 0.1 mol% |

| Reaction Temperature | 100°C | 160°C |

| Reaction Time | 15 hours | 8 hours |

| Yield | 85% | Not specified |

| Purity (by GC) | 98.5% | Not specified |

| Unreacted Phthalide (by GC) | 3.7% | Not specified |

Proposed Reaction Mechanism

The conversion of phthalide to this compound is a complex process involving the ring-opening of the lactone and subsequent chlorination. A plausible mechanism is proposed below.

Caption: Proposed mechanism for the synthesis of this compound.

Mechanistic Elucidation:

-

Lewis Acid Activation: The reaction is initiated by the coordination of the Lewis acid, boron trifluoride, to the carbonyl oxygen of phthalide. This activation polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Ring-Opening: A chloride ion, either from thionyl chloride or the quaternary ammonium salt, acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the opening of the lactone ring to form a carboxylate intermediate. The quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the transport of the chloride ion to the reactive site.

-

Formation of Chlorosulfite Ester: The resulting carboxylate intermediate reacts with thionyl chloride to form a chlorosulfite ester intermediate.

-

Intramolecular Rearrangement and Chlorination: The chlorosulfite ester is unstable and undergoes an intramolecular rearrangement. A chloride ion attacks the benzylic carbon, leading to the formation of the chloromethyl group and the elimination of sulfur dioxide and hydrogen chloride. This step results in the final product, this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

Characterization of this compound

The final product can be characterized using standard analytical techniques.

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: Approximately 135-140°C at 16 mmHg.

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.1 (d, 1H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 4.9 (s, 2H, -CH₂Cl).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~168 (C=O), 138, 134, 132, 131, 129, 127 (Ar-C), 45 (-CH₂Cl).

-

IR (neat, cm⁻¹): ~1775 (C=O stretch, acid chloride), ~1280 (C-O stretch), ~760 (C-Cl stretch).

Conclusion

The synthesis of this compound from phthalide using thionyl chloride with a dual catalytic system of boron trifluoride dihydrate and a quaternary ammonium salt is a highly efficient and scalable method. This guide provides the necessary details for researchers to replicate and potentially optimize this synthesis for their specific applications. The provided experimental protocol, quantitative data, and proposed mechanism offer a thorough understanding of this important transformation in organic synthesis.

An In-depth Technical Guide on the Theoretical Reaction Mechanisms of 2-(Chloromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical reaction mechanisms of 2-(chloromethyl)benzoyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of direct theoretical studies on this specific molecule, this paper draws upon established mechanistic principles and computational studies of closely related substituted benzoyl chlorides and benzyl chlorides to predict and rationalize its reactivity.

Introduction to the Reactivity of this compound

This compound is a bifunctional electrophile, possessing two reactive sites susceptible to nucleophilic attack: the highly electrophilic carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group.[1] This dual reactivity allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The interplay between these two electrophilic centers, influenced by the electronic effects of the substituents and the nature of the nucleophile and solvent, governs the reaction pathways and product distribution.

The reactivity of the acyl chloride moiety is characteristic of benzoyl chlorides, which can undergo nucleophilic substitution through several potential mechanisms, including a direct displacement (SN2-like), an addition-elimination pathway, or a dissociative pathway (SN1-like) involving an acylium ion intermediate.[2][3][4] The ortho-chloromethyl group, being weakly electron-withdrawing, is expected to influence the preferred mechanistic pathway. Simultaneously, the chloromethyl group can participate in nucleophilic substitution reactions, typically following SN1 or SN2 pathways, and may be influenced by the neighboring acyl chloride group.

Theoretical Reaction Mechanisms at the Acyl Chloride Moiety

The reaction of nucleophiles with the acyl chloride group of this compound can be understood by considering the well-studied mechanisms of substituted benzoyl chlorides. The preferred pathway is highly dependent on the nature of the nucleophile, the solvent polarity, and the electronic properties of the substituents on the aromatic ring.

Addition-Elimination Mechanism

In the presence of strong nucleophiles, the reaction is likely to proceed via a stepwise addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.

SN2-like Concerted Mechanism

Theoretical studies, including Density Functional Theory (DFT) calculations on the hydrolysis of benzoyl chlorides, have shown that the reaction can also proceed through a concerted SN2-like mechanism.[2] In this pathway, the nucleophile attacks the carbonyl carbon while the chloride ion departs in a single, concerted step, passing through a distorted tetrahedral transition state. The transition state can be "tight" or "loose" depending on the substituents and solvent. For substrates with electron-withdrawing groups, a tighter, more associative transition state is favored.[2] Given that the chloromethyl group is weakly electron-withdrawing, a concerted SN2 pathway is a plausible mechanism, particularly with moderately strong nucleophiles.

SN1-like Dissociative Mechanism

In highly polar, weakly nucleophilic solvents, a dissociative SN1-like mechanism may become competitive. This pathway involves the rate-determining formation of a resonance-stabilized acylium ion, which is then rapidly attacked by the nucleophile. However, the weakly electron-withdrawing nature of the ortho-chloromethyl group would slightly destabilize the acylium ion, making this pathway less favorable compared to benzoyl chlorides with electron-donating substituents.

The following diagram illustrates the potential reaction pathways at the acyl chloride functional group.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)benzoyl Chloride and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isomers of 2-(chloromethyl)benzoyl chloride, namely 2-chlorobenzoyl chloride and 4-(chloromethyl)benzoyl chloride. Due to the limited availability of public spectroscopic data for this compound, this document presents a comprehensive analysis of its closely related isomers to serve as a valuable reference for researchers. The guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines general experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Isomers

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-chlorobenzoyl chloride and 4-(chloromethyl)benzoyl chloride.

Table 1: ¹H NMR Spectroscopic Data of 2-Chlorobenzoyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.084 | Doublet of doublets | Aromatic H |

| 7.527 | Multiplet | Aromatic H |

| 7.483 | Multiplet | Aromatic H |

| 7.416 | Multiplet | Aromatic H |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Chlorobenzoyl Chloride

| Chemical Shift (δ) ppm |

| 165.5 |

| 134.9 |

| 133.0 |

| 132.3 |

| 131.7 |

| 129.9 |

| 127.2 |

Note: Specific peak assignments were not available in the source data.[2]

Table 3: IR Spectroscopic Data of 2-Chlorobenzoyl Chloride

| Wavenumber (cm⁻¹) | Interpretation |

| ~1770 | C=O stretch |

| ~1590, 1470, 1440 | Aromatic C=C stretch |

| ~1200-1000 | C-O stretch |

| ~800-600 | C-Cl stretch |

Note: The IR spectrum for 2-chlorobenzoyl chloride is available, but detailed peak assignments are not explicitly provided in the search results. The interpretation is based on typical functional group frequencies.

Table 4: ¹H NMR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | Doublet | 2H | Aromatic H |

| 7.52 | Doublet | 2H | Aromatic H |

| 4.63 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃[3]

Table 5: ¹³C NMR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride

| Chemical Shift (δ) ppm |

| 169.1 |

| 145.2 |

| 134.1 |

| 131.0 |

| 129.2 |

| 44.8 |

Note: Specific peak assignments were not available in the source data.[4]

Table 6: IR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride

| Wavenumber (cm⁻¹) | Interpretation |

| ~1770 | C=O stretch |

| ~1610, 1410 | Aromatic C=C stretch |

| ~1200 | C-O stretch |

| ~830 | C-H out-of-plane bend (p-disubstituted) |

| ~750 | C-Cl stretch |

Note: The IR spectrum for 4-(chloromethyl)benzoyl chloride is available, but detailed peak assignments are not explicitly provided in the search results. The interpretation is based on typical functional group frequencies.[5]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid organic compounds like benzoyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[6][7]

Sample Preparation:

-

A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Deuterated solvents are used to avoid interference from the solvent's protons in ¹H NMR.[9]

-

The solution is transferred to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum and improve sensitivity.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Sample Preparation (Neat Liquid):

-

A drop of the neat (undiluted) liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[11][12]

-

A second salt plate is placed on top to create a thin liquid film.[12][13]

-

The plates are then mounted in the spectrometer's sample holder.

Data Acquisition (FTIR):

-

A background spectrum of the empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

The sample is placed in the IR beam path.

-

The instrument scans the sample over a range of infrared frequencies (typically 4000-400 cm⁻¹).

-

The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]

- 2. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]

- 3. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]

- 4. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Chloromethyl)benzoyl chloride(876-08-4) IR2 [m.chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. homework.study.com [homework.study.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride as a Bifunctional Electrophile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzoyl chloride is a versatile bifunctional electrophile that serves as a pivotal building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its structure incorporates two distinct electrophilic sites: a highly reactive acyl chloride and a benzylic chloride. This dual reactivity allows for sequential or tandem reactions with a variety of nucleophiles, providing a convergent and efficient route to complex molecular architectures. The primary application of this reagent lies in the synthesis of isoindolin-1-ones, a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on detailed experimental protocols and the biological significance of its derivatives.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| CAS Number | 42908-86-1 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 135 °C at 14 Torr |

| Density | 1.3 ± 0.1 g/cm³ |

Synthesis of this compound

An alternative method for the synthesis of this compound (3) involves the reaction of 3H-isobenzofuran-1-one (phthalide, 1) with dichlorotriphenylphosphine (2). The reaction is initially performed in dichloromethane at low temperatures and then completed using microwave irradiation, affording the desired product in a 66% yield after vacuum distillation[1].

Reactivity as a Bifunctional Electrophile

The synthetic utility of this compound stems from its two electrophilic centers. The acyl chloride is a hard electrophile, readily reacting with hard nucleophiles such as amines and alcohols. The benzylic chloride is a softer electrophile, susceptible to nucleophilic attack by softer nucleophiles or intramolecularly after the initial reaction at the acyl chloride. This bifunctionality enables a two-step, one-pot synthesis of various heterocyclic systems, most notably isoindolin-1-ones.

The general reaction involves an initial acylation of a nucleophile at the acyl chloride, followed by an intramolecular cyclization via nucleophilic substitution at the benzylic chloride position.

Experimental Workflow: Synthesis of Isoindolinones

Synthesis of N-Substituted Isoindolin-1-ones

The reaction of this compound with primary amines is a well-established method for the synthesis of N-substituted isoindolin-1-ones. The reaction typically proceeds in a two-step, one-pot manner. Initially, the primary amine attacks the acyl chloride in the presence of a base like triethylamine to form the corresponding N-substituted-2-(chloromethyl)benzamide. Subsequent addition of a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the intramolecular cyclization to the desired isoindolin-1-one[1].

Data Presentation: Synthesis of N-Substituted Isoindolin-1-ones

| R in R-NH₂ | Product | Yield (%) |

| Methyl | 2-Methylisoindolin-1-one | - |

| Phenyl | 2-Phenylisoindolin-1-one | High |

| 4-Methylphenyl | 2-(4-Methylphenyl)isoindolin-1-one | 85 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)isoindolin-1-one | 82 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)isoindolin-1-one | 89 |

| 4-Nitrophenyl | 2-(4-Nitrophenyl)isoindolin-1-one | 78 |

| 2-Pyridyl | 2-(Pyridin-2-yl)isoindolin-1-one | 75 |

| 5-Chloro-2-pyridyl | 2-(5-Chloropyridin-2-yl)isoindolin-1-one | 41 |

Yields are based on the work of Potaczek et al.[1]

Synthesis of 3-Substituted Isoindolin-1-ones from Active Methylene Compounds

While not directly reacting with this compound to form 3-substituted isoindolinones in a straightforward manner, the resulting N-substituted 2-(chloromethyl)benzamides can be further functionalized. However, a more common approach to 3-substituted isoindolinones involves cascade reactions of other starting materials. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes as pronucleophiles lead to isoindolin-1-ones with a tetrasubstituted C-3 position[2][3].

Synthesis of Thioisoindolinones and Related Sulfur Heterocycles

This compound also reacts with sulfur nucleophiles. For example, its reaction with ethanethioamide leads to the formation of Benzo[c]thiophen-1-(3H)-one. The reaction with ethane-1,2-dithiol results in an eight-membered macrocycle[1].

Data Presentation: Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Yield (%) |

| Ethanethioamide | Benzo[c]thiophen-1-(3H)-one | 43 |

| Ethane-1,2-dithiol | 6,7,9,10-Tetrahydro-8H-[4][5]dithiocino[6,7-c]isoindol-8-one | 35 |

Yields are based on the work of Potaczek et al.[1]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones

To a solution of the primary amine (1.0 mmol) and triethylamine (1.1 mmol) in dry dichloromethane (20 mL), a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) is added, and the mixture is stirred for an additional 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted isoindolin-1-one[1].

Biological Significance and Signaling Pathways of Isoindolinone Derivatives

Isoindolin-1-one derivatives synthesized from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antiviral Activity

Certain 2-aryl-isoindolin-1-ones have demonstrated potent antiviral activity against Enterovirus A71 (EV-A71), the main causative agent of hand, foot, and mouth disease. Mechanistic studies suggest that these compounds may act at the early stages of the viral life cycle, potentially by inhibiting viral entry into the host cell.

Signaling Pathway: Inhibition of Enterovirus A71 Entry

Anticancer Activity via CDK7 Inhibition

Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression. CDK7 is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Overexpression of CDK7 is observed in various cancers, including breast cancer. Isoindolinone-based compounds have been explored as potential CDK7 inhibitors, representing a promising strategy for cancer therapy.

Signaling Pathway: CDK7 in Cell Cycle and Transcription

Neurological Applications: Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, a brain region associated with cognition and executive function. It is implicated in several neuropsychiatric disorders, including schizophrenia and ADHD. Isoindolinone-based molecules have been investigated as potent and selective dopamine D4 receptor antagonists. Antagonism of the D4 receptor, which is coupled to Gi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.

Signaling Pathway: Dopamine D4 Receptor Antagonism

Conclusion

This compound is a highly valuable and versatile bifunctional reagent in organic synthesis. Its ability to efficiently construct the isoindolin-1-one scaffold has made it a cornerstone in the development of novel therapeutic agents. The diverse biological activities of the resulting isoindolinone derivatives, ranging from antiviral and anticancer to neurological applications, underscore the importance of this chemical entity in modern drug discovery. The synthetic accessibility and modularity of reactions involving this compound will continue to facilitate the exploration of new chemical space and the development of next-generation therapeutics.

References

- 1. Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Utility of 2-(Chloromethyl)benzoyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzoyl chloride is a bifunctional electrophile that has become a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this versatile reagent. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates the primary synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its chemical utility.

Introduction and Historical Context

The precise historical account of the first synthesis of this compound is not definitively documented in a single, seminal publication. However, its emergence is intrinsically linked to the broader exploration of substituted benzoyl chlorides and their application in organic synthesis. A significant early report that likely marks one of the first disclosures of a synthetic route to this compound appeared in a 1973 publication in Tetrahedron Letters. The development of synthetic routes to this compound was driven by the recognition of its potential as a synthon for isoindolinone and other heterocyclic systems, which are of considerable interest in medicinal chemistry due to their biological activities. These activities include anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42908-86-1 | [2] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | ≥96.0% (GC) | [2] |

| Synonyms | alpha-Chloro-o-toluoyl chloride | [2] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The two primary methods involve the chlorination of an o-substituted toluene derivative and the ring-opening of a lactone.

Chlorination of o-Toluoyl Chloride

While not extensively detailed in the readily available literature, a logical and historically practiced approach to the synthesis of this compound involves the free-radical chlorination of o-toluoyl chloride. This method is analogous to the industrial synthesis of benzyl chloride from toluene.[3][4] The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.[5]

Materials:

-

o-Toluoyl chloride

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve o-toluoyl chloride in CCl₄.

-

Add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of BPO or AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹H NMR) to observe the formation of the product and the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Ring-Opening of Phthalide

A more recent and alternative method involves the reaction of phthalide (3H-isobenzofuran-1-one) with a chlorinating agent. A notable example is the use of dichlorotriphenylphosphine, which provides a direct route to the desired product.[1]

Materials:

-

Phthalide (3H-isobenzofuran-1-one)

-

Triphenylphosphine

-

Dry, gaseous chlorine

-

Dry dichloromethane (CH₂Cl₂)

-

Ice/salt bath

-

Microwave reactor

Procedure:

-

Prepare dichlorotriphenylphosphine by chlorinating triphenylphosphine with dry, gaseous chlorine in dry dichloromethane.

-

In a separate reaction vessel, dissolve phthalide in dry dichloromethane and cool the solution in an ice/salt bath.

-

Add the freshly prepared dichlorotriphenylphosphine solution to the phthalide solution under cooling.

-

Allow the reaction to proceed until all the phthalide has been consumed (monitor by TLC).

-

Evaporate the dichloromethane in vacuo.

-

Transfer the residue to a microwave reactor and irradiate at 400 W for 5 minutes.

-

Distill the resulting oil in vacuo to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purities for the synthesis of this compound and its derivatives using different methods.

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference(s) |

| Phthalide | Dichlorotriphenylphosphine | This compound | 66 | Not specified | [1] |

| o-Toluic acid | Thionyl chloride, DMF (catalyst) | o-Toluoyl chloride | 99.7 | 98.8 | [6] |

Chemical Reactivity and Applications

This compound is a versatile bifunctional electrophile, with two reactive centers: the acyl chloride and the benzylic chloride.[1] This allows for a range of reactions with various nucleophiles, leading to the synthesis of diverse molecular scaffolds.

Reactions with Nucleophiles

The compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The chemoselectivity of these reactions can often be controlled by the reaction conditions. For instance, with primary amines, a common outcome is the formation of N-substituted isoindolinones through a tandem acylation and intramolecular alkylation.[1]

Materials:

-

This compound

-

Primary amine (e.g., methylamine, aniline)

-

Triethylamine (for reactions with less nucleophilic amines)

-

Dry dichloromethane (CH₂Cl₂)

-

Ice/salt bath

Procedure:

-

Dissolve the primary amine in dry dichloromethane and cool the solution in an ice/salt bath.

-

Slowly add a solution of this compound in dry dichloromethane to the cooled amine solution.

-

For less reactive amines like aniline, add triethylamine as a base to facilitate the reaction.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-substituted isoindolin-1-one.

Mandatory Visualizations

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Experimental workflow for the synthesis of this compound from phthalide.

Caption: Experimental workflow for the synthesis of N-substituted isoindolinones.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide range of heterocyclic structures, particularly those of medicinal importance. While its initial discovery is not attributed to a single event, its synthetic utility has been well-established through various methodologies. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important chemical intermediate. The continued exploration of its reactivity is likely to uncover new and innovative applications in the future.

References

An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Chloromethyl)benzoyl chloride (CAS No: 42908-86-1), a reactive chemical intermediate crucial in various synthetic pathways in drug discovery and development. Due to its hazardous nature, strict adherence to safety protocols is paramount.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Melting Point | 17 °C (lit.) | [2][3][4] |

| Boiling Point | 265 °C (lit.) | [2][3][4] |

| 135 °C @ 14 Torr | [5] | |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Flash Point | 113.9 ± 22.9 °C | [5] |

| Refractive Index | 1.558 | [5] |

Toxicological Data and Exposure Limits

Table 2: Toxicological Data for Structurally Related Compounds

| Compound | Parameter | Value | Species | Reference(s) |

| Benzoyl Chloride | LD50 Oral | 1900 mg/kg | Rat | [6] |

| LC50 Inhalation | 1870 mg/m³/2H | Rat | [6] | |

| ACGIH TLV-C | 0.5 ppm | - | [7] | |

| 2-Chlorobenzyl Chloride | LD50 Dermal | 1700 mg/kg | Rabbit | [8] |

| LC50 Inhalation | > 1140 mg/m³/1H | Rat | [8] |

Given the hazardous nature of this class of compounds, it is imperative to handle this compound with extreme caution, assuming it to be highly toxic and corrosive.

Health Hazards and First Aid

3.1. Summary of Hazards this compound is a corrosive and toxic substance.[9]

-

Acute Effects: Causes severe skin burns and eye damage.[9] It is harmful if swallowed and toxic if inhaled.[9] Inhalation may cause respiratory tract irritation and could lead to more severe lung damage.[10][11]

-

Chronic Effects: Repeated or prolonged exposure may have cumulative health effects.[10]

3.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Handling and Storage

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high concentrations or emergency situations.[13]

4.2. Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapor or mist.

-

Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[12]

-

Wash hands thoroughly after handling.

4.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[12]

-

Keep container tightly closed.[12]

-

Store away from incompatible materials.[12]

Accidental Release and Waste Disposal

In the event of a spill, follow the workflow outlined in the diagram below.

Proper disposal of this compound and its containers is crucial. All waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Reactivity and Incompatibilities

This compound is a reactive compound. The following diagram illustrates its primary incompatibilities.

Experimental Protocols

7.1. Synthesis of this compound

A representative synthesis of this compound involves the reaction of 4-(chloromethyl)benzoic acid with a chlorinating agent. The following is an example protocol:

-

Reaction Setup: In a fume hood, suspend 4-(chloromethyl)benzoic acid in freshly distilled dichloromethane under a nitrogen atmosphere with stirring.

-

Addition of Catalyst and Reagent: Add a catalytic amount of dimethylformamide (DMF) to the suspension. Subsequently, add oxalyl chloride dropwise over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at ambient temperature for approximately 17 hours.

-

Workup: Concentrate the reaction mixture in vacuo at 45-50 °C. Add toluene to the residual oil and remove it by azeotropic distillation. Repeat this step two more times.

-

Purification: Distill the resulting oil under reduced pressure to obtain the pure product.

7.2. General Protocol for Reaction with a Nucleophile (e.g., an Amine)

-

Reaction Setup: In a fume hood, dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

7.3. Protocol for Quenching Unreacted this compound

Unreacted this compound in a reaction mixture or as waste must be quenched safely.

-

Preparation: In a fume hood, place a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or a mixture of isopropanol and water) in a flask large enough to accommodate the material to be quenched and allow for vigorous reaction.

-

Cooling: Cool the quenching solution in an ice bath.

-

Slow Addition: Slowly and carefully add the solution containing the unreacted this compound to the cooled quenching solution dropwise with vigorous stirring. Be prepared for gas evolution (HCl).

-

Neutralization: After the addition is complete, continue stirring for some time to ensure complete quenching. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Disposal: The quenched mixture can then be disposed of as aqueous waste, following institutional guidelines.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) and relevant literature for the most up-to-date information.

References

- 1. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 42908-86-1 [m.chemicalbook.com]

- 3. 42908-86-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 42908-86-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

Solubility of 2-(Chloromethyl)benzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)benzoyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive nature, understanding its solubility is paramount for reaction optimization, purification, and formulation. This document outlines the expected solubility in common organic solvents, provides a detailed experimental protocol for quantitative determination, and visualizes key chemical transformations.

Core Data: Solubility Profile

Quantitative solubility data for this compound is not extensively available in published literature. However, based on the general reactivity of acyl chlorides, a qualitative assessment of its solubility can be made. Acyl chlorides are generally soluble in dry, aprotic organic solvents, while they react with protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Expected Interaction |

| Aprotic Solvents | |||

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Stable |

| Chloroform (CHCl₃) | Soluble | Stable | |

| Ethers | Diethyl ether (Et₂O) | Soluble | Stable |

| Tetrahydrofuran (THF) | Soluble | Stable | |

| Hydrocarbons | Toluene | Soluble | Stable |

| Hexane | Sparingly Soluble | Stable | |

| Ketones | Acetone | Soluble | Potential for slow reaction |

| Esters | Ethyl acetate | Soluble | Stable |

| Nitriles | Acetonitrile | Soluble | Stable |

| Protic Solvents | |||

| Alcohols | Methanol (MeOH) | Soluble | Reactive (forms ester) |

| Ethanol (EtOH) | Soluble | Reactive (forms ester)[1] | |

| Water | Water (H₂O) | Insoluble | Reactive (hydrolyzes to carboxylic acid) |

Experimental Protocols: Determination of Solubility

Given the absence of precise quantitative data, experimental determination of solubility is essential for specific applications. The following protocol outlines a method for determining the solubility of this compound in a chosen aprotic organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess is ensured by the presence of undissolved solid.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the prepared standard solutions and the diluted sample solution by a validated HPLC or GC method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.

-

Due to the reactive nature of acyl chlorides, derivatization followed by HPLC analysis is a common and reliable method. Derivatization with an agent like 2-nitrophenylhydrazine can yield a stable derivative suitable for UV detection[2][3][4].

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

From the calibration curve, determine the concentration of the diluted sample solution.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations: Chemical Pathways

The following diagrams illustrate key transformations involving this compound.

Caption: Synthesis of this compound.

Caption: General reaction with nucleophiles.

References

- 1. pg.gda.pl [pg.gda.pl]

- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzoyl chloride, a versatile bifunctional reagent crucial in the synthesis of various heterocyclic compounds, particularly those with significant biological activities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the synthesis of N-substituted isoindolinones, a class of compounds with potential therapeutic applications.

Core Compound Properties

This compound is a reactive organic compound featuring both an acyl chloride and a benzylic chloride functional group. This dual reactivity makes it a valuable starting material for the synthesis of a range of complex molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₂O | [1][2] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| CAS Number | 42908-86-1 | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 135 °C at 14 Torr | [2] |

| Melting Point | 17 °C | [2] |

| Density | Approximately 1.3 g/cm³ | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phthalide (2-isobenzofuran-1(3H)-one) with a chlorinating agent. An effective method utilizes dichlorotriphenylphosphine, generated in situ from triphenylphosphine and chlorine gas.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Phthalide (1.0 eq)

-

Triphenylphosphine (1.0 eq)

-

Dichloromethane (anhydrous)

-

Chlorine gas

-

Ice/salt bath

Procedure:

-

A solution of triphenylphosphine in anhydrous dichloromethane is cooled in an ice/salt bath.

-

Dry chlorine gas is bubbled through the solution to form dichlorotriphenylphosphine in situ.

-

Phthalide is added to the reaction mixture.

-

The reaction is stirred at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the dichloromethane is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Application in the Synthesis of N-Substituted Isoindolinones

A significant application of this compound in drug development is its use as a precursor for the synthesis of N-substituted isoindolinones. These heterocyclic compounds are of great interest due to their wide range of biological activities, including anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1] The synthesis proceeds via a two-step, one-pot reaction with primary amines.

Reaction Pathway